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molecular formula C16H29NO3 B8746556 Propyl N-[[5-methyl-2-(isopropyl)cyclohexyl]carbonyl]glycinate CAS No. 39668-79-6

Propyl N-[[5-methyl-2-(isopropyl)cyclohexyl]carbonyl]glycinate

Cat. No. B8746556
M. Wt: 283.41 g/mol
InChI Key: NOHWSHIQJRPKOC-UHFFFAOYSA-N
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Patent
US04150052

Procedure details

Following the procedure of Example 2 p-menth-3-oyl chloride (2.0 g., 0.01 moles), was reacted with glycine propyl ester hydrochloride (1.5 g., 0.01 moles) and sodium bicarbonate (1.6 g., 0.02 moles). The crude product was distilled b.p. 170°/0.1 mm. (After distillation the product rapidly solidifies). (Found, C: 68.2; H: 1016; N: 5.0. C16H29NO3 requires, C: 67.8; H: 10.6; N: 4.9.)
Quantity
2 g
Type
reactant
Reaction Step One
Name
glycine propyl ester hydrochloride
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
1.6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([CH3:13])[CH2:6][CH2:5][CH:4]([CH:7]([CH3:9])[CH3:8])[CH:3]([C:10](Cl)=[O:11])[CH2:2]1.Cl.[CH2:15]([O:18][C:19](=[O:22])[CH2:20][NH2:21])[CH2:16][CH3:17].C(=O)(O)[O-].[Na+]>>[CH2:15]([O:18][C:19](=[O:22])[CH2:20][NH:21][C:10]([CH:3]1[CH:4]([CH:7]([CH3:9])[CH3:8])[CH2:5][CH2:6][CH:1]([CH3:13])[CH2:2]1)=[O:11])[CH2:16][CH3:17] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C1(CC(C(CC1)C(C)C)C(=O)Cl)C
Step Two
Name
glycine propyl ester hydrochloride
Quantity
1.5 g
Type
reactant
Smiles
Cl.C(CC)OC(CN)=O
Name
Quantity
1.6 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The crude product was distilled b.p. 170°/0.1 mm
DISTILLATION
Type
DISTILLATION
Details
(After distillation the product

Outcomes

Product
Name
Type
Smiles
C(CC)OC(CNC(=O)C1CC(CCC1C(C)C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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